molecular formula C14H23NO4 B15296289 rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid

rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid

Cat. No.: B15296289
M. Wt: 269.34 g/mol
InChI Key: ZGVQPVGRPPLSHS-MXWKQRLJSA-N
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Description

rac-2-[(1R,5R,6R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid is a bicyclic compound featuring a [3.2.1]octane core structure with a tert-butoxycarbonyl (Boc) group at the 3-position and an acetic acid moiety at the 6-position. The Boc group enhances solubility in organic solvents and protects the amine during synthesis, while the acetic acid substituent introduces polarity, influencing interactions in biological systems .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(6-12(16)17)11(5-9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1

InChI Key

ZGVQPVGRPPLSHS-MXWKQRLJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@H](C2)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems allow for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its bicyclo[3.2.1]octane core and acetic acid substituent. Key comparisons with structurally related analogs include:

Table 1: Structural Comparison

Compound Name CAS Number Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol)
rac-2-[(1R,5R,6R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid Not available [3.2.1]octane 6-acetic acid, 3-Boc C14H21NO4* 267.32 (estimated)
(1S,5R,6S)-rel-8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid 1009629-95-1 [3.2.1]octane 6-carboxylic acid, 8-Boc C13H21NO4 255.31
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid 2177266-42-9 [4.2.0]octane 8-carboxylic acid, 3-Boc C13H21NO4 255.31
rel-(1R,5S,6s)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid 400720-05-0 [3.1.0]hexane 6-carboxylic acid, 3-Boc C11H17NO4 235.26 (calculated)

*Molecular formula inferred from analogous compounds .

Key Observations:

  • Bicyclo System Impact : The [3.2.1]octane system in the target compound provides a seven-membered bridged structure, offering intermediate ring strain compared to the more strained [3.1.0]hexane and less strained [4.2.0]octane systems. This influences conformational flexibility and steric interactions in synthetic applications .
Physicochemical Properties

Table 2: Physical and Hazard Properties

Compound Melting Point (°C) Predicted Boiling Point (°C) Hazards (GHS Classification)
This compound Not available Not available Likely H302 (acute toxicity), H315 (skin irritation)*
(1S,5R,6S)-rel-8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid 119–120 386.0 ± 25.0 Not specified
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid Not specified Not specified H302, H315, H319 (eye irritation), H335 (respiratory irritation)

*Inferred from structurally similar compounds .

Key Observations:

  • Thermal Stability : The bicyclo[3.2.1]octane framework in the target compound likely confers stability comparable to its analog in , which has a melting point of 119–120°C .
  • Hazard Profile : The Boc and carboxylic acid groups in related compounds correlate with acute oral toxicity (H302) and skin irritation (H315), necessitating stringent safety protocols during handling .

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